5-Bromo-N'-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide
Overview
Description
5-Bromo-N’-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of a bromine atom, a hydroxy group, and a methyl group on the phenyl ring, as well as a pyridine ring. Schiff bases are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-5-methylbenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N’-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-formyl-5-methylphenylpyridine-3-carbohydrazide.
Reduction: Formation of 5-bromo-2-hydroxy-5-methylphenylmethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N’-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-N’-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The presence of the hydroxy and methyl groups on the phenyl ring, as well as the pyridine ring, contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
Uniqueness
5-Bromo-N’-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the hydroxy group can enhance its ability to form hydrogen bonds and interact with metal ions, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-[(Z)-(2-hydroxy-5-methylphenyl)methylideneamino]pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c1-9-2-3-13(19)10(4-9)7-17-18-14(20)11-5-12(15)8-16-6-11/h2-8,19H,1H3,(H,18,20)/b17-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDDBOQMOBKLPE-IDUWFGFVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N\NC(=O)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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